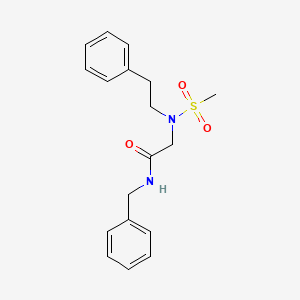![molecular formula C17H19NO5S B5774038 methyl (4-{[benzyl(methyl)amino]sulfonyl}phenoxy)acetate](/img/structure/B5774038.png)
methyl (4-{[benzyl(methyl)amino]sulfonyl}phenoxy)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (4-{[benzyl(methyl)amino]sulfonyl}phenoxy)acetate, also known as MBSA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MBSA is a sulfonamide derivative that has been synthesized using a variety of methods, including the Mitsunobu reaction and the Williamson ether synthesis.
作用機序
The mechanism of action of methyl (4-{[benzyl(methyl)amino]sulfonyl}phenoxy)acetate is not fully understood, but it is thought to involve the inhibition of enzymes involved in the growth and proliferation of cancer cells. This compound has also been shown to inhibit the production of reactive oxygen species, which can cause damage to cells and contribute to the development of diseases such as cancer.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis, and anti-inflammatory and anti-oxidant properties. This compound has also been shown to have a low toxicity profile, which makes it a promising candidate for further development as a therapeutic agent.
実験室実験の利点と制限
One of the advantages of methyl (4-{[benzyl(methyl)amino]sulfonyl}phenoxy)acetate is its low toxicity profile, which makes it a promising candidate for further development as a therapeutic agent. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to use in certain lab experiments.
将来の方向性
There are a number of potential future directions for the study of methyl (4-{[benzyl(methyl)amino]sulfonyl}phenoxy)acetate. One direction is the development of more efficient synthesis methods that can produce larger quantities of this compound. Another direction is the investigation of the potential therapeutic applications of this compound in the treatment of other diseases, such as arthritis and cardiovascular disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify potential targets for its use as a therapeutic agent.
合成法
Methyl (4-{[benzyl(methyl)amino]sulfonyl}phenoxy)acetate can be synthesized using a variety of methods, but the most commonly used methods are the Mitsunobu reaction and the Williamson ether synthesis. The Mitsunobu reaction involves the reaction of an alcohol with an acid to form an ester, which is then reacted with a sulfonamide derivative to form this compound. The Williamson ether synthesis involves the reaction of an alcohol with an alkyl halide to form an ether, which is then reacted with a sulfonamide derivative to form this compound.
科学的研究の応用
Methyl (4-{[benzyl(methyl)amino]sulfonyl}phenoxy)acetate has been shown to have potential therapeutic applications, particularly in the treatment of cancer. Studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to have anti-inflammatory and anti-oxidant properties, which may make it useful in the treatment of other diseases, such as arthritis and cardiovascular disease.
特性
IUPAC Name |
methyl 2-[4-[benzyl(methyl)sulfamoyl]phenoxy]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5S/c1-18(12-14-6-4-3-5-7-14)24(20,21)16-10-8-15(9-11-16)23-13-17(19)22-2/h3-11H,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQJMAHLHOGCNCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)OCC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(phenylsulfonyl)benzoyl]azepane](/img/structure/B5773965.png)


![N-(3,4-dichlorophenyl)-3-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide](/img/structure/B5773986.png)

![N,N-dimethyl-N'-(2-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)imidoformamide](/img/structure/B5774003.png)
![3-fluoro-N-[3-(methylthio)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B5774009.png)
![methyl 4-[(2H-3,4'-bi-1,2,4-triazol-5-ylcarbonyl)amino]benzoate](/img/structure/B5774022.png)
![4-[2-(2,4-dichlorobenzyl)-2H-tetrazol-5-yl]benzoic acid](/img/structure/B5774024.png)




